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Introduction

Isotopically enriched Silicon-28 (28Si) wafers are emerging as critical materials in quantum
computing and advanced semiconductor applications. The near-absence of other silicon
isotopes (2°Si and 3°Si) in the crystal lattice of 28Si leads to unique phononic properties,
including higher thermal conductivity and longer phonon lifetimes. Raman spectroscopy is a
powerful, non-destructive optical technique that provides a wealth of information about the
structural and physical properties of silicon wafers. By analyzing the inelastic scattering of
monochromatic light, researchers can precisely determine crystalline quality, isotopic
composition, strain, and temperature. This application note provides a detailed protocol for the
characterization of 28Si wafers using Raman spectroscopy, presents key quantitative data, and
illustrates the underlying principles and experimental workflows.

Principles of Raman Spectroscopy for Silicon-28
Characterization

In a silicon crystal, the primary Raman active mode is the first-order optical phonon at the
center of the Brillouin zone. The energy of this phonon, observed as a distinct peak in the
Raman spectrum, is sensitive to several factors:
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 |sotopic Mass: The frequency of the Raman peak is inversely proportional to the square root
of the atomic mass. As 28Si is the lightest stable silicon isotope, its Raman peak is shifted to
a higher wavenumber compared to natural silicon, which has an average atomic mass of
approximately 28.0855 amu.

o Stress and Strain: Mechanical stress applied to the silicon lattice alters the interatomic
distances and force constants, leading to a shift in the Raman peak position. Compressive
stress results in a blueshift (higher wavenumber), while tensile stress causes a redshift
(lower wavenumber).[1][2]

o Temperature: An increase in temperature leads to thermal expansion of the lattice and
increased phonon-phonon scattering, both of which cause a redshift and broadening of the
Raman peak.[3][4]

By precisely measuring the position, width (Full Width at Half Maximum, FWHM), and shape of
the Raman peak, one can quantitatively assess these properties of a 28Si wafer.

Experimental Protocol

This protocol outlines the steps for acquiring high-quality Raman spectra from a Silicon-28
wafer.

Instrumentation

» Raman Spectrometer: A confocal micro-Raman spectrometer equipped with a high-
resolution grating (e.g., 1800 or 2400 grooves/mm).

o Laser Excitation: A stable, single-mode laser. Acommon choice is a 532 nm (green) laser,
which provides a good balance of signal intensity and penetration depth for silicon. Other
wavelengths such as 633 nm or 488 nm can also be used.

e Microscope: A microscope with a set of objectives (e.g., 10x, 50x, 100x) for focusing the
laser and collecting the scattered light.

o Sample Stage: A high-precision, automated XYZ stage for sample positioning and mapping.
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o Calibration Standard: A stress-free, single-crystal natural silicon wafer or a certified reference
material for wavenumber calibration.

Instrument Calibration

o Wavenumber Calibration:
o Place the calibration standard (e.g., a natural silicon wafer) on the microscope stage.
o Using a low-power objective (e.g., 10x), bring the surface of the standard into focus.
o Acquire a Raman spectrum of the silicon peak.

o Adjust the spectrometer calibration so that the peak position matches the known value for
stress-free natural silicon (typically around 520.7 cm~1).[5]

« Intensity Calibration: (Optional) For applications requiring quantitative intensity comparisons,
a standard light source with a known spectral output can be used to correct the spectral
response of the system.

Sample Preparation

o Ensure the Silicon-28 wafer is clean and free of any surface contaminants. If necessary,
clean the wafer using a standard semiconductor cleaning procedure (e.g., RCA-1 and RCA-2
cleans followed by a deionized water rinse and nitrogen gas drying).

o Place the 28Si wafer on the microscope stage.

Data Acquisition

e Focusing: Using the microscope, focus the laser onto the surface of the 28Si wafer. Start with
a low-magnification objective and move to a higher magnification for micro-Raman analysis.

o Laser Power: Set the laser power to a low level (e.g., < 1 mW at the sample) to avoid laser-
induced heating, which can cause a redshift of the Raman peak.

e Acquisition Parameters:
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o Integration Time: Set an appropriate integration time to achieve a good signal-to-noise
ratio. This will depend on the laser power and the efficiency of the spectrometer.

o Accumulations: Co-average multiple spectra to improve the signal-to-noise ratio.

o Spectral Range: Set the spectral range to encompass the first-order silicon Raman peak
(e.g., 400 cm~1 to 600 cm™1).

o Data Collection: Acquire Raman spectra from one or more points on the wafer. For mapping
applications, define the desired area and step size for the automated stage.

Data Analysis

o Cosmic Ray Removal: Apply a cosmic ray removal algorithm to the raw spectra.

o Baseline Correction: If necessary, perform a baseline correction to remove any broad
background fluorescence.

o Peak Fitting: Fit the silicon Raman peak with a suitable function (e.g., a Lorentzian or Voigt
profile) to accurately determine the peak position, FWHM, and integrated intensity.

Quantitative Data

The following tables summarize the key quantitative parameters for the Raman characterization
of Silicon-28 wafers.

Raman Peak Linewidth (FWHM)
Isotope Atomic Mass (amu) Position (cm™?) at (cm~*) at Room
Room Temperature  Temperature

285 27.9769 ~522.9 ~16
20Gj 28.9765 ~514.4
20g; 29.9738 ~506.5
natG; ~28.0855 ~520.7 ~3.0
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Table 1: Raman Peak Positions and Linewidths of Silicon Isotopes at Room Temperature. The
data for 28Si, 2°Sj, and 3°Si are for highly enriched single crystals. The narrower linewidth of 28Si
compared to natural silicon (n2tSi) is due to the absence of isotopic mass disorder.

Parameter Effect on 28Si Raman Peak  Quantitative Relationship

Aw (cm™1) =-C* g (GPa),

where C is a stress-dependent
Compressive Stress Blueshift (increase in cm™1) coefficient. For biaxial strain, a

strain shift coefficient of 784 +

4 cm~t has been reported.[6]

Aw (cm™1) =-C * o (GPa),
Tensile Stress Redshift (decrease in cm™1) where C is a stress-dependent

coefficient.[6]

The peak position decreases
) ) approximately linearly with
Temperature Increase Redshift (decrease in cm™1) ) ) )
increasing temperature in the

range of 173 K to 473 K.[4]

Table 2: Influence of Stress and Temperature on the Raman Peak of Silicon-28. The
quantitative relationships provide a basis for calculating the stress and temperature from the
measured Raman peak shift (Aw).
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Caption: Experimental workflow for Raman spectroscopy of a Silicon-28 wafer.
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Caption: Logical relationships between material properties and Raman spectral features.

Conclusion

Raman spectroscopy is an indispensable tool for the characterization of Silicon-28 wafers. It
provides a rapid, non-destructive, and highly sensitive method to quantify key material
properties such as isotopic enrichment, stress, and temperature. The protocols and data
presented in this application note serve as a comprehensive guide for researchers and
scientists working with these advanced materials, enabling precise quality control and a deeper
understanding of their physical characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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